5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
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Overview
Description
5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a complex organic compound that features a boronic ester group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated precursor reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the oxazole ring or the chloro substituent, potentially leading to dechlorination or ring hydrogenation.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions or with the aid of a catalyst.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Substituted phenyl oxazole derivatives.
Scientific Research Applications
5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors or modulators of biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate
Uniqueness
5-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is unique due to the presence of both a boronic ester group and an oxazole ring, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C15H17BClNO3 |
---|---|
Molecular Weight |
305.6 g/mol |
IUPAC Name |
5-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C15H17BClNO3/c1-14(2)15(3,4)21-16(20-14)12-7-10(17)5-6-11(12)13-8-18-9-19-13/h5-9H,1-4H3 |
InChI Key |
WDJWISUGZHCVNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3=CN=CO3 |
Origin of Product |
United States |
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